
CCT251545 analogue, Compound 51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCT251545 analogue, Compound 51, also known as this compound, is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Chemical Structure and Inhibition Profile:
CCT251545 analogue, Compound 51 exhibits potent inhibition against CDK8 and CDK19 with IC50 values of 5.1 nM and 5.6 nM, respectively . This compound's selectivity is notable, demonstrating over 100-fold selectivity against more than 291 other kinases . The mechanism involves the binding of Compound 51 to the ATP-binding site of CDK8/19, disrupting their kinase activity and subsequently affecting downstream signaling pathways.
Biological Impact:
The inhibition of CDK8/19 by Compound 51 has been shown to alter the expression of genes regulated by the WNT signaling pathway, a critical pathway involved in cell proliferation and differentiation. Specifically, it affects the phosphorylation status of STAT1 at serine 727, a biomarker for CDK8 activity .
Cancer Research
Colorectal Carcinoma:
In preclinical studies involving mice bearing human colorectal carcinoma SW620 cells, Compound 51 demonstrated significant efficacy in reducing phospho-STAT1 levels in a time-dependent manner. At a dosage of 5 mg/kg administered orally twice daily, it effectively inhibited tumor growth by modulating key signaling pathways associated with cancer progression .
Leukemia:
Recent studies have indicated that compounds similar to CCT251545 can regulate the viability of leukemia cells. The selective inhibition of CDK8 has been linked to decreased cell proliferation in acute myeloid leukemia models, showcasing its potential as a therapeutic agent in hematological malignancies .
Cardiovascular Disease Research
The role of CDK8/19 in cardiovascular diseases is an emerging field. By utilizing CCT251545 analogue, researchers are investigating how modulation of these kinases can influence cardiac hypertrophy and other related pathologies. The ability of Compound 51 to selectively inhibit these kinases opens avenues for understanding their roles in heart disease mechanisms .
Case Studies
Study | Objective | Findings | |
---|---|---|---|
Mallinger et al., 2016 | Investigate the effects of CCT251545 on CDK8/19 activity in colorectal cancer | Demonstrated significant inhibition of phospho-STAT1 in SW620 cells | Supports the use of CDK8 inhibitors as therapeutic agents in colorectal cancer |
Oncotarget Study, 2017 | Assess the impact on leukemia cell viability | CCT251545 reduced cell proliferation significantly | Highlights potential application in treating acute myeloid leukemia |
PMC4677459 Study | Explore the role of CDK8/19 in cardiovascular diseases | Found that inhibition alters gene expression related to cardiac function | Suggests therapeutic potential for heart disease management |
Eigenschaften
Molekularformel |
C23H22N6O2 |
---|---|
Molekulargewicht |
414.46 |
Synonyme |
(5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.